3,6-Dichloro-2-fluoro-DL-phenylalanine

Descripción

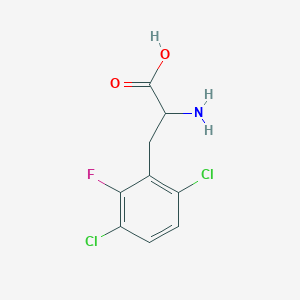

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name for this compound is 2-amino-3-(3,6-dichloro-2-fluorophenyl)propanoic acid , derived from the parent structure of phenylalanine. The numbering of the aromatic ring begins at the carbon adjacent to the propanoic acid side chain, with chlorine atoms at positions 3 and 6 and a fluorine atom at position 2.

The structural formula is represented as:

$$ \text{C}9\text{H}8\text{Cl}2\text{FNO}2 $$

Its canonical SMILES notation is:C1=C(C(=C(C(=C1Cl)F)Cl)CC(C(=O)O)N)Cl

This notation highlights the dichloro and monofluoro substitutions on the phenyl ring.

CAS Registry Number and Molecular Formula Validation

The CAS Registry Number for this compound is 1256482-67-3 , uniquely identifying it in chemical databases. The molecular formula C$$9$$H$$8$$Cl$$2$$FNO$$2$$ corresponds to a molecular weight of 252.07 g/mol , validated via high-resolution mass spectrometry.

Stereochemical Considerations in DL-Racemic Mixtures

The DL prefix indicates a racemic mixture containing equimolar amounts of the D- and L-enantiomers. Racemization occurs during synthesis, rendering the compound optically inactive. This contrasts with enantiopure derivatives like L-phenylalanine (CAS 63-91-2), which exhibit distinct biological activity.

Comparative Analysis of Halogen Substitution Patterns in Phenylalanine Derivatives

Halogenation at specific positions on the phenyl ring alters physicochemical properties. The table below compares substitution patterns in related compounds:

Key observations:

- Electron-withdrawing effects : Chlorine and fluorine substituents increase the ring’s electrophilicity, influencing reactivity in cross-coupling reactions.

- Steric hindrance : Dichloro substitutions at positions 3 and 6 create steric bulk, potentially affecting binding affinity in enzyme-active sites.

Propiedades

IUPAC Name |

2-amino-3-(3,6-dichloro-2-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2FNO2/c10-5-1-2-6(11)8(12)4(5)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPUZHDJRPXFDAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)CC(C(=O)O)N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601285649 | |

| Record name | Phenylalanine, 3,6-dichloro-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601285649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256482-67-3 | |

| Record name | Phenylalanine, 3,6-dichloro-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256482-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalanine, 3,6-dichloro-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601285649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

3,6-Dichloro-2-fluoro-DL-phenylalanine (DCFP) is a synthetic amino acid derivative characterized by the presence of two chlorine atoms and one fluorine atom on its phenyl ring. This unique structural configuration contributes to its diverse biological activities, making it a compound of interest in medicinal chemistry and pharmacology.

- Chemical Formula : C₉H₈Cl₂FNO₂

- Molecular Weight : 252.07 g/mol

- Structural Features : The presence of halogen substituents (chlorine and fluorine) enhances the compound's reactivity and biological properties compared to simpler derivatives.

Biological Activities

DCFP has been investigated for various biological activities, including antimicrobial and anticancer properties. Its mechanism of action primarily involves interactions with biological molecules such as enzymes and receptors, potentially inhibiting their activity or altering protein synthesis by integrating into peptide chains.

Antimicrobial Activity

Research indicates that DCFP exhibits significant antimicrobial properties. It has been shown to be effective against a range of bacterial strains, including multidrug-resistant organisms. For instance, studies have reported minimal inhibitory concentrations (MICs) as low as 0.03125 μg/mL against certain Gram-positive bacteria, demonstrating its potential as an antibacterial agent .

Anticancer Potential

The anticancer activity of DCFP is attributed to its ability to interfere with cellular processes involved in tumor growth and proliferation. It has been noted for its potential to inhibit specific enzymes involved in cancer cell metabolism. The compound's halogenated structure may enhance its binding affinity to target proteins, leading to increased efficacy in cancer treatment .

The biological activity of DCFP is largely influenced by its ability to interact with various biomolecules:

- Enzyme Inhibition : The halogen atoms can form strong interactions with active sites of enzymes, potentially leading to competitive inhibition.

- Protein Synthesis Interference : By incorporating into peptide chains, DCFP may disrupt normal protein folding and function, affecting cellular homeostasis .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Fluorophenylalanine | Contains a single fluorine atom | Used as a substrate in enzyme studies |

| 4-Fluorophenylalanine | Contains a fluorine atom at the para position | Exhibits different biological activities |

| 2,6-Dichlorophenylalanine | Contains two chlorine atoms | Known for its antimicrobial properties |

DCFP stands out due to its combination of both chlorine and fluorine substituents, which may confer distinct reactivity and biological properties compared to its analogs .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of DCFP against various strains, including Staphylococcus aureus and Klebsiella pneumoniae. The results indicated potent activity with MIC values significantly lower than those of traditional antibiotics .

- Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that DCFP inhibited cell proliferation at micromolar concentrations. The compound's ability to induce apoptosis was also observed, suggesting a potential role in cancer therapy .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Anticancer Research:

DCFP has been studied for its potential role in cancer treatment. Research indicates that compounds similar to DCFP can inhibit tumor growth by interfering with metabolic pathways involved in cancer cell proliferation. For example, studies have demonstrated that derivatives of phenylalanine can serve as precursors for the synthesis of anticancer agents .

2. Neurological Studies:

As a phenylalanine derivative, DCFP may influence neurotransmitter synthesis. Phenylalanine is a precursor to tyrosine, which is further converted into dopamine and norepinephrine—key neurotransmitters involved in mood regulation and cognitive function. Investigating DCFP's effects on these pathways could provide insights into its potential neuroprotective properties .

3. Analgesic Properties:

Research on DL-phenylalanine suggests that it may possess analgesic effects by inhibiting the degradation of enkephalins, which are natural pain-relieving peptides in the body. DCFP could be explored for similar properties, potentially leading to new pain management therapies .

Biochemical Applications

1. Enzyme Inhibition Studies:

DCFP can be utilized to study enzyme interactions and inhibition mechanisms due to its structural similarities with natural substrates. This application is particularly relevant in understanding how modifications to amino acids can affect enzyme activity and specificity .

2. Drug Design:

The unique structure of DCFP allows it to serve as a scaffold for the development of novel pharmaceuticals. By modifying the chlorine and fluorine substituents, researchers can create analogs with enhanced biological activity or reduced side effects .

Materials Science Applications

1. Polymer Chemistry:

DCFP can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its unique chemical structure allows for the development of advanced materials with specific functional characteristics .

2. Coatings and Adhesives:

Due to its chemical stability and reactivity, DCFP can be used in formulating coatings or adhesives that require specific performance characteristics, such as resistance to solvents or enhanced adhesion properties .

Case Studies

Análisis De Reacciones Químicas

Enzymatic Amination Approaches

Phenylalanine ammonia lyases (PALs) catalyze the amination of halogenated cinnamic acid precursors. Key findings include:

-

Ammonia Source Impact : Ammonium carbamate (5 M) yielded >60% conversion with PbPAL, while ammonium sulfate showed reduced efficacy .

-

Substrate Specificity : o,p-Dichloro cinnamic acid derivatives exhibited retention times of 6.570 min (substrate) and 4.980 min (product) in HPLC analysis, confirming successful amination .

Radiofluorination Techniques

Direct fluorination methods using [¹⁸F] sources enable isotopic labeling:

-

Regioselectivity : Reaction with [¹⁸F]AcOF in trifluoroacetic acid produced ortho-, meta-, and para-fluoro isomers in a 72.5:13.9:13.6 ratio .

-

Microwave-Assisted Synthesis : Decarbonylation of intermediate 44 under microwave irradiation yielded 2-[¹⁸F]FPhe with 34% radiochemical yield and ≥94% enantiomeric excess .

Peptide Coupling and Derivatization

The compound participates in peptide bond formation:

-

EDC/HOBt-Mediated Coupling : Fmoc-protected derivatives coupled with NH₂OTHP using EDC/HOBt achieved 91% yield after deprotection .

-

Deprotection : Piperidine (20% in DMF) efficiently removed Fmoc groups within 30 minutes at room temperature .

Stability and Reactivity Trends

Halogen substituents influence reaction outcomes:

-

Electrophilic Aromatic Substitution : Chlorine atoms deactivate the ring, directing subsequent substitutions to meta positions.

-

Nucleophilic Displacement : Fluorine at the ortho position enhances susceptibility to displacement by strong nucleophiles (e.g., OH⁻ or NH₃).

Comparative Reaction Efficiency

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Related Compounds

Halogenated Phenylalanine Derivatives

6-Chloro-2,3-difluoro-DL-phenylalanine

- Molecular Formula: C₉H₈ClF₂NO₂

- Molecular Weight : 235.61 g/mol

- CAS : 1706428-57-0

- Substituents : Chlorine at position 6, fluorines at positions 2 and 3.

- Key Differences : Compared to the target compound, this analog replaces one chlorine with a fluorine at position 3, reducing molecular weight and altering steric and electronic properties. The additional fluorine may enhance metabolic stability in biochemical applications .

6-Chloro-2-fluoro-3-methoxy-DL-phenylalanine

- Molecular Formula: C₁₀H₁₁ClFNO₃

- Molecular Weight : 247.65 g/mol

- CAS : 1256482-68-4

- Substituents : Chlorine at position 6, fluorine at position 2, and methoxy group at position 3.

2-Fluoro-DL-phenylalanine

Structural and Functional Impact of Substituents

Key Observations :

- Halogenation Patterns: Chlorine atoms at positions 3 and 6 in the target compound contribute to higher molecular weight and lipophilicity compared to mono-halogenated analogs. Fluorine, being electronegative, may enhance binding interactions in receptor-ligand systems.

- Functional Groups : Methoxy substitution introduces polarity, which could mitigate the hydrophobic effects of halogens, as seen in 6-Chloro-2-fluoro-3-methoxy-DL-phenylalanine .

Métodos De Preparación

Dynamic Kinetic Resolution for D-Phenylalanine Derivatives

A patented method (CN102010345A) describes dynamic kinetic resolution (DKR) to prepare D-phenylalanine derivatives, which can be adapted for halogenated analogs such as 3,6-dichloro-2-fluoro derivatives. The process involves:

Step 1: Preparation of L-phenylalanine hydrochloride

- L-phenylalanine is dissolved in hydrochloric acid and evaporated to dryness to form L-phenylalanine hydrochloride.

Step 2: Formation of D-phenylalanine L-DBTA disalt

- The L-phenylalanine hydrochloride is reacted with a resolving agent, dibenzoyl tartaric acid (L-DBTA), in the presence of a racemization catalyst and triethylamine at 45-80°C.

- This allows racemization of the L-form and selective crystallization of the D-form as the L-DBTA disalt.

Step 3: Isolation of D-phenylalanine

This method is highly efficient and can be adapted for halogenated phenylalanines by starting with appropriately substituted L-phenylalanine precursors.

Synthesis via Erlenmeyer Azalactone Method

The Erlenmeyer azalactone method is a classical approach to synthesize racemic and enantiomerically enriched fluorinated phenylalanines:

- A multicomponent reaction of substituted benzaldehydes (bearing halogen substituents such as chloro and fluoro), acetylglycine, and acetic anhydride forms an azalactone intermediate.

- Basic hydrolysis of the azalactone yields a racemic mixture of halogenated phenylalanine.

- Subsequent catalytic hydrogenation and enzymatic resolution using proteases (e.g., from Bacillus species) allow separation of enantiomers with high enantiomeric excess (>99.5% ee).

This method is applicable to difluorinated and dichlorofluoro-substituted phenylalanines and can be tailored to synthesize this compound.

Peptide Coupling and Solid-Phase Synthesis Techniques

For derivatives incorporated into peptides or requiring further functionalization:

- Solid-phase peptide synthesis (SPPS) is used to prepare fluorinated phenylalanine-containing peptides.

- Coupling reagents such as HBTU and bases like DIPEA facilitate the formation of amide bonds.

- Protecting groups (e.g., Fmoc) are used for selective deprotection and functional group manipulation.

- Fluorinated phenylalanine derivatives can be synthesized on resin-bound peptides by iterative coupling and deprotection cycles, followed by cleavage and purification.

Although this technique is more relevant for peptide derivatives, it provides routes to prepare and characterize fluorinated phenylalanine compounds.

Comparative Data Table of Preparation Methods

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3,6-Dichloro-2-fluoro-DL-phenylalanine while minimizing byproduct formation?

- Methodological Answer : Utilize Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, stoichiometry of Cl/F precursors, catalyst loading). Employ high-performance liquid chromatography (HPLC) to monitor reaction progress and quantify intermediates. For example, orthogonal arrays or factorial designs can identify critical factors influencing selectivity toward the target compound . Quantum chemical calculations (e.g., density functional theory) may predict reactive intermediates and guide optimization of halogenation steps .

Q. What chiral resolution methods are suitable for separating DL-enantiomers of halogenated phenylalanine derivatives?

- Methodological Answer : Chiral stationary-phase chromatography (e.g., using cellulose- or amylose-based columns) paired with polarimetric detection can resolve enantiomers. Alternatively, enzymatic resolution (e.g., via acylase-mediated hydrolysis of N-acetyl derivatives) or diastereomeric crystallization with chiral resolving agents (e.g., tartaric acid) may be employed. Validate enantiomeric excess (ee) using circular dichroism (CD) spectroscopy .

Q. How do researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation via UV-Vis spectroscopy (λ~260–280 nm for aromatic systems) and LC-MS to identify breakdown products. Thermodynamic parameters (e.g., activation energy) can be derived using Arrhenius plots, while differential scanning calorimetry (DSC) evaluates thermal decomposition thresholds .

Advanced Research Questions

Q. What strategies are recommended for isotopic labeling (e.g., ²H, ¹³C) of this compound to track metabolic pathways?

- Methodological Answer : Incorporate isotopic labels during synthesis via halogen-exchange reactions (e.g., using ¹⁸F/¹⁹F exchange under nucleophilic conditions) or deuterated precursors (e.g., D₂O in hydrolysis steps). Validate isotopic purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) isotope tracing. For metabolic studies, combine with radiolabeling (³H/¹⁴C) and autoradiography to map biodistribution .

Q. How can computational methods resolve contradictions in proposed reaction mechanisms for fluorination/chlorination steps?

- Methodological Answer : Perform comparative quantum mechanical calculations (e.g., DFT for transition-state analysis) to evaluate competing pathways (e.g., electrophilic vs. radical halogenation). Validate with kinetic isotope effect (KIE) studies and in situ spectroscopic techniques (e.g., Raman monitoring of intermediate formation). Molecular dynamics (MD) simulations may clarify solvent effects on reaction selectivity .

Q. How should researchers address contradictory bioactivity data in studies involving halogenated phenylalanine analogs?

- Methodological Answer : Apply multivariate statistical analysis (e.g., principal component analysis) to identify confounding variables (e.g., impurity profiles, enantiomeric ratios). Replicate studies under controlled conditions using standardized assays (e.g., enzyme inhibition kinetics with purified targets). Cross-validate findings with orthogonal techniques, such as surface plasmon resonance (SPR) for binding affinity measurements .

Q. What advanced characterization techniques are critical for elucidating the solid-state structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive structural data, including bond angles and halogen positioning. Pair with solid-state NMR (¹³C/¹⁹F) to analyze crystallinity and polymorphic forms. Powder X-ray diffraction (PXRD) and dynamic vapor sorption (DVS) assess hygroscopicity and phase stability under environmental stress .

Q. How can researchers design toxicity studies for halogenated amino acids in model organisms?

- Methodological Answer : Use tiered in vitro/in vivo approaches: (1) Cell viability assays (e.g., MTT) in hepatocyte/renal cell lines; (2) Acute toxicity testing in zebrafish embryos (OECD TG 236) with LC₅₀ determination; (3) Subchronic exposure in rodents, monitoring biomarkers (e.g., serum ALT/AST for liver damage). Metabolomic profiling (LC-HRMS) identifies potential toxic intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.